molecular formula C16H20O2 B14513642 2-[1-(tert-Butylperoxy)ethyl]naphthalene CAS No. 62593-47-9

2-[1-(tert-Butylperoxy)ethyl]naphthalene

Cat. No.: B14513642
CAS No.: 62593-47-9
M. Wt: 244.33 g/mol
InChI Key: PEPJFSNOPWOJGW-UHFFFAOYSA-N
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Description

2-[1-(tert-Butylperoxy)ethyl]naphthalene is a naphthalene derivative featuring a tert-butylperoxyethyl substituent. Structurally, the tert-butylperoxy group (–O–O–C(CH₃)₃) is attached to the ethyl chain, which is further linked to the naphthalene ring at the 2-position. This configuration distinguishes it from simpler alkylnaphthalenes (e.g., 2-methylnaphthalene) or ether derivatives (e.g., 1-(tert-butoxy)naphthalene) . The peroxide functional group makes it a candidate for applications in polymerization initiators, though its instability necessitates careful handling .

Properties

CAS No.

62593-47-9

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-(1-tert-butylperoxyethyl)naphthalene

InChI

InChI=1S/C16H20O2/c1-12(17-18-16(2,3)4)14-10-9-13-7-5-6-8-15(13)11-14/h5-12H,1-4H3

InChI Key

PEPJFSNOPWOJGW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)OOC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butylperoxy)ethyl]naphthalene typically involves the reaction of naphthalene with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Naphthalene and tert-butyl hydroperoxide.

    Catalyst: Often a metal catalyst such as iron or copper.

    Solvent: Dichloromethane or toluene.

    Reaction Conditions: Elevated temperatures (typically around 60-80°C) and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butylperoxy)ethyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The tert-butylperoxy group can participate in oxidation reactions, leading to the formation of naphthoquinones.

    Reduction: Reduction of the tert-butylperoxy group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

2-[1-(tert-Butylperoxy)ethyl]naphthalene has several scientific research applications:

    Chemistry: Used as a radical initiator in polymerization reactions, particularly in the synthesis of polyethylene and acrylic polymers.

    Biology: Investigated for its potential role in oxidative stress studies due to its peroxy group.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of unsaturated polyester resins and as a curing agent for various polymeric materials.

Mechanism of Action

The mechanism of action of 2-[1-(tert-Butylperoxy)ethyl]naphthalene primarily involves the generation of free radicals from the decomposition of the tert-butylperoxy group. These radicals can initiate polymerization reactions or participate in oxidative processes. The molecular targets and pathways involved include:

    Radical Generation: The tert-butylperoxy group decomposes to form tert-butoxy radicals.

    Polymerization: The radicals initiate the polymerization of monomers such as ethylene or acrylic acid.

    Oxidative Stress: In biological systems, the radicals can induce oxidative stress, leading to cellular damage or signaling pathways activation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituent Functional Group Molecular Formula Key Properties
2-[1-(tert-Butylperoxy)ethyl]naphthalene 2-(tert-butylperoxyethyl) Peroxide (–O–O–) C₁₆H₁₈O₂ High reactivity, thermal instability
1-(tert-Butoxy)naphthalene 1-tert-butoxy Ether (–O–) C₁₄H₁₆O Moderate stability, solvent applications
2-tert-Butylnaphthalene 2-tert-butyl Alkyl (–C(CH₃)₃) C₁₄H₁₆ Steric hindrance, thermal stability
1,4-Dimethoxynaphthalene 1,4-dimethoxy Ether (–O–) C₁₂H₁₂O₂ Electron-donating, UV stability

Key Observations :

  • Reactivity : The peroxide group in this compound renders it far more reactive than ether or alkyl-substituted naphthalenes. This reactivity is exploited in radical-initiated processes but requires stringent safety protocols .
  • Stability : Alkyl derivatives (e.g., 2-tert-butylnaphthalene) exhibit greater thermal and chemical stability due to the absence of labile O–O bonds .
  • Electronic Effects : Ether groups (e.g., 1,4-dimethoxynaphthalene) donate electron density to the aromatic ring, enhancing resonance stabilization, whereas peroxides may act as weak electron-withdrawing groups .
Toxicological and Environmental Profiles
Compound Name Toxicity Data (Available) Environmental Persistence Key Risks
This compound Limited data Likely low (reactive) Explosive decomposition, acute toxicity concerns
Naphthalene Hematotoxic, carcinogenic High (hydrophobic) Bioaccumulation, air/water contamination
2-Methylnaphthalene Respiratory irritation Moderate Soil/sediment adsorption
1-(tert-Butoxy)naphthalene No direct data Moderate (ether cleavage) Potential endocrine disruption

Key Observations :

  • Toxicity : While naphthalene and its methyl derivatives are well-documented for hematological and respiratory effects , the peroxide derivative’s toxicity remains understudied. Analogous peroxides (e.g., di-tert-butyl peroxide) suggest risks of acute toxicity and oxidative stress .
  • Environmental Fate : Peroxides like this compound are prone to rapid degradation via hydrolysis or photolysis, reducing persistence . In contrast, naphthalene and alkylnaphthalenes persist in sediments due to hydrophobicity .

Key Observations :

  • Polymerization : The peroxide’s ability to generate free radicals makes it valuable in initiating chain-growth polymerizations, contrasting with inert alkylnaphthalenes used as solvents .

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